molecular formula C24H26F4N4O3S B10834463 1-[3-Fluoro-4-(2-methylsulfonylethyl)phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea

1-[3-Fluoro-4-(2-methylsulfonylethyl)phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea

Cat. No.: B10834463
M. Wt: 526.5 g/mol
InChI Key: XUFAPWVIHXCCMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID25666693-Compound-53 involves the reaction of a phosphine-containing compound with 3-substituted-1,4,2-dioxazole-5-ketone under the condition of an iron catalyst to generate P-N bond-containing compounds .

Industrial Production Methods: Industrial production methods for PMID25666693-Compound-53 are not extensively documented. the compound is synthesized in controlled laboratory environments, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: PMID25666693-Compound-53 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

PMID25666693-Compound-53 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PMID25666693-Compound-53 involves its antagonistic effect on the transient receptor potential cation channel V1 (TRPV1). This channel is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . By inhibiting TRPV1, the compound can modulate pain perception and inflammatory responses.

Comparison with Similar Compounds

PMID25666693-Compound-53 is unique in its specific antagonistic action on TRPV1. Similar compounds include:

These compounds share similarities in targeting TRPV1 but differ in their specific mechanisms and applications.

Properties

Molecular Formula

C24H26F4N4O3S

Molecular Weight

526.5 g/mol

IUPAC Name

1-[3-fluoro-4-(2-methylsulfonylethyl)phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea

InChI

InChI=1S/C24H26F4N4O3S/c1-15(2)17-5-4-6-19(11-17)32-20(13-22(31-32)24(26,27)28)14-29-23(33)30-18-8-7-16(21(25)12-18)9-10-36(3,34)35/h4-8,11-13,15H,9-10,14H2,1-3H3,(H2,29,30,33)

InChI Key

XUFAPWVIHXCCMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)N2C(=CC(=N2)C(F)(F)F)CNC(=O)NC3=CC(=C(C=C3)CCS(=O)(=O)C)F

Origin of Product

United States

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